molecular formula C18H16FN3O2S B2433266 4-fluoro-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941943-92-6

4-fluoro-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2433266
CAS No.: 941943-92-6
M. Wt: 357.4
InChI Key: KBNFPBLVYGTFOG-UHFFFAOYSA-N
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Description

4-fluoro-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a fluorine atom, a benzamide group, and a 1,3,4-oxadiazole ring substituted with a 3-methylbenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions to form the corresponding 1,3,4-oxadiazole.

    Thioether formation: The oxadiazole derivative is then reacted with 3-methylbenzyl chloride in the presence of a base to introduce the thioether group.

    Amidation: The final step involves the reaction of the thioether-substituted oxadiazole with 4-fluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.

    Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogenation catalysts

    Substitution: Amines, thiols, bases

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzamides

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(3-methylbenzyl)aniline
  • 4-fluoro-N-(3-methylbenzyl)benzamide
  • N-(3-methylbenzyl)-1,3,4-oxadiazole derivatives

Uniqueness

4-fluoro-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the presence of the 1,3,4-oxadiazole ring and the specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-fluoro-N-[[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-12-3-2-4-13(9-12)11-25-18-22-21-16(24-18)10-20-17(23)14-5-7-15(19)8-6-14/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNFPBLVYGTFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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